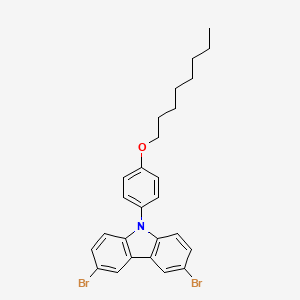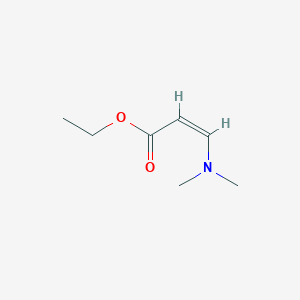
甲氧沙星二钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
吡咯喹啉醌二钠盐,俗称 PQQ 二钠盐,是一种氧化还原辅酶和抗氧化剂。它是一种天然存在于各种食物中的化合物,例如水果、蔬菜和发酵产品。 吡咯喹啉醌二钠盐因其潜在的健康益处而受到关注,包括其在线粒体生物合成、神经保护和认知增强中的作用 .
科学研究应用
吡咯喹啉醌二钠盐具有广泛的科学研究应用:
化学: 用作各种酶促反应中的氧化还原辅酶。
生物学: 研究其在线粒体生物合成和细胞能量产生中的作用。
医学: 研究其神经保护作用和治疗神经退行性疾病的潜力。
作用机制
吡咯喹啉醌二钠盐通过多种机制发挥作用:
氧化还原辅酶: 在酶促反应中充当氧化还原辅酶,促进电子转移。
线粒体生物合成: 刺激新线粒体的产生,增强细胞能量产生。
神经保护: 保护神经元免受氧化应激并促进神经生长因子的表达.
生化分析
Biochemical Properties
Methoxatin disodium salt acts as a redox cycling cofactor for enzyme-catalyzed redox reactions of glucose and methanol dehydrogenase . It is used in liposomes to establish a simple homogeneous assay for the detection of membrane permeabilization by antimicrobial peptides and synthetic copolymers . In bovine plasma amine oxidase, Methoxatin disodium salt may act as the cofactor .
Cellular Effects
Methoxatin disodium salt has been shown to have various effects on cells. It is renowned for its potent antioxidant effects . It is also thought to be involved in a variety of cellular processes, including protecting nerve cells against damage . Moreover, Methoxatin disodium salt supports proper mitochondrial function and the cellular development of new mitochondria .
Molecular Mechanism
The molecular mechanism of Methoxatin disodium salt involves its role as a redox cofactor. It participates in redox reactions, reducing oxidants in an antioxidant effect, and then being recycled back into an active form . It is also involved in the metabolic degradation of dietary lysine, acting as a Methoxatin disodium salt-dependent 2-aminoadipic 6-semialdehyde dehydrogenase .
Temporal Effects in Laboratory Settings
Researchers have noted that PQQ supplements, which contain Methoxatin disodium salt, are often used for energy, memory, enhanced focus, and overall brain health .
Dosage Effects in Animal Models
In animal models, the effects of Methoxatin disodium salt vary with different dosages. One study found that PQQ treatment improved spatial recognition and working memory in a neuroinflammatory Alzheimer’s disease mouse model .
Metabolic Pathways
Methoxatin disodium salt is involved in the metabolic pathways of glucose and methanol as a redox cofactor . It also plays a role in the metabolic degradation of dietary lysine .
Transport and Distribution
It is known that it is a ubiquitous molecule that influences a multitude of physiological and biochemical processes .
Subcellular Localization
It is known to support the proper function of mitochondria, the power centers of cells .
准备方法
合成路线和反应条件
吡咯喹啉醌二钠盐可以通过化学和微生物方法合成。化学合成涉及使用各种氧化剂对吡咯喹啉醌进行氧化。 微生物合成涉及使用细菌,例如脱氮假单胞菌,可以通过发酵过程产生吡咯喹啉醌 .
工业生产方法
吡咯喹啉醌二钠盐的工业生产通常涉及使用高产菌株的发酵。发酵过程经过优化以提高吡咯喹啉醌的产量,然后进行纯化步骤以获得二钠盐形式。 这种方法因其效率和成本效益而受到青睐 .
化学反应分析
反应类型
吡咯喹啉醌二钠盐会发生各种化学反应,包括:
氧化: 吡咯喹啉醌充当氧化还原辅酶,可以发生氧化还原反应。
还原: 它可以被各种还原剂还原。
常用试剂和条件
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
反应条件: 反应通常在受控温度和 pH 条件下在水性或有机溶剂中进行.
形成的主要产物
这些反应形成的主要产物取决于使用的具体试剂和条件。 例如,吡咯喹啉醌的氧化可以导致形成各种氧化衍生物,而还原可以产生化合物的还原形式 .
相似化合物的比较
吡咯喹啉醌二钠盐与其他类似化合物相比具有独特之处,因为它具有独特的氧化还原特性和生物学效应。类似化合物包括:
烟酰胺腺嘌呤二核苷酸 (NAD): 另一种参与细胞能量产生的氧化还原辅酶。
黄素腺嘌呤二核苷酸 (FAD): 参与各种代谢过程的氧化还原辅酶。
辅酶 Q10 (泛醌): 一种抗氧化剂,在线粒体电子传递中起作用
吡咯喹啉醌二钠盐因其刺激线粒体生物合成和神经保护作用而脱颖而出,使其成为研究和治疗应用中宝贵的化合物。
属性
CAS 编号 |
122628-50-6 |
|---|---|
分子式 |
C14H6N2NaO8 |
分子量 |
353.19 g/mol |
IUPAC 名称 |
disodium;2-carboxy-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylate |
InChI |
InChI=1S/C14H6N2O8.Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;/h1-2,15H,(H,19,20)(H,21,22)(H,23,24); |
InChI 键 |
DITJMKNNGYPPQD-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)O)C(=O)O.[Na] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene](/img/structure/B1662072.png)
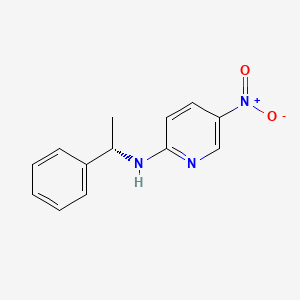
![1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol](/img/structure/B1662074.png)

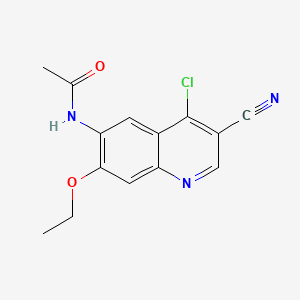
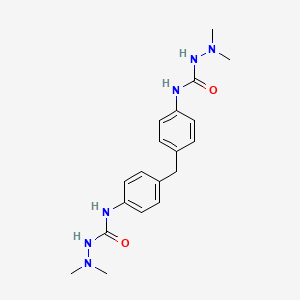
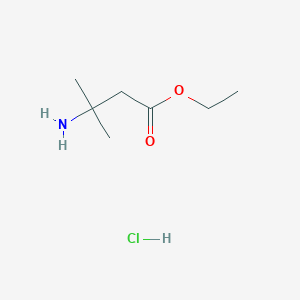
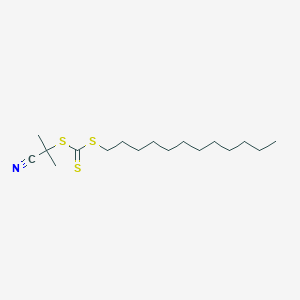

![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)

